molecular formula C7H7Cl B1436224 2-Chlorotoluene-d7 CAS No. 84344-05-8

2-Chlorotoluene-d7

Cat. No. B1436224
CAS RN: 84344-05-8
M. Wt: 133.62 g/mol
InChI Key: IBSQPLPBRSHTTG-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04443630

Procedure details

2-Chloro-5-nitrotoluene, which is required as a starting product, is accessible by nitrating o-chlorotoluene (Rec. Trav. Chim. Pays-Bas 32, (1913) 244 et seq.). It can be isolated from the resulting mixture of isomers by distillation in 43% yield (Loc. cit. 286). This distillation gives pure 2-chloro-6-nitrotoluene as first runnings the other isomers can be separated in a known way. Since all isomers, by virtue of their reactive groups, are intermediates which can be put to many uses and for which there is adequate demand, no undesirable by-products are obtained in this reaction. Thus, even if this preliminary stage is included, this invention represents a very favorable procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC([N+:8]([O-:10])=[O:9])=CC=1C.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19]>>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:8]([O-:10])=[O:9])[C:14]=1[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It can be isolated from the resulting mixture of isomers by distillation in 43% yield (Loc. cit. 286)
DISTILLATION
Type
DISTILLATION
Details
This distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.